molecular formula C23H27FN2O2 B11024768 N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide

N-[2-(butan-2-yl)phenyl]-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide

Cat. No.: B11024768
M. Wt: 382.5 g/mol
InChI Key: IVLXMXYEEYVLET-UHFFFAOYSA-N
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Description

N-[2-(SEC-BUTYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a fluorobenzoyl group, and a sec-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(SEC-BUTYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorobenzoyl and sec-butylphenyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using fluorobenzoyl chloride and suitable catalysts.

    Attachment of the Sec-Butylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(SEC-BUTYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide: Shares structural similarities but differs in the position of the fluorobenzoyl group.

    N-{2-[(butylamino)carbonyl]phenyl}-1-(3-fluorobenzoyl)-4-piperidinecarboxamide: Similar structure with variations in the amide linkage and butyl group.

Uniqueness

N-[2-(SEC-BUTYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27FN2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H27FN2O2/c1-3-16(2)20-8-4-5-9-21(20)25-22(27)18-7-6-14-26(15-18)23(28)17-10-12-19(24)13-11-17/h4-5,8-13,16,18H,3,6-7,14-15H2,1-2H3,(H,25,27)

InChI Key

IVLXMXYEEYVLET-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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